Sec-butyl methyl ether

Catalog No.
S749123
CAS No.
6795-87-5
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butyl methyl ether

CAS Number

6795-87-5

Product Name

Sec-butyl methyl ether

IUPAC Name

2-methoxybutane

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3

InChI Key

FVNIMHIOIXPIQT-UHFFFAOYSA-N

SMILES

CCC(C)OC

Canonical SMILES

CCC(C)OC

Sec-butyl methyl ether is an organic compound with the molecular formula C5H12OC_5H_{12}O and is classified as an ether. It appears as a clear, colorless liquid that is slightly soluble in water and less dense than it. This compound has a characteristic odor and is known for its flammability. Sec-butyl methyl ether is often used as a solvent and in various industrial applications due to its favorable properties, such as being a gasoline additive and its ability to form stable solutions with other organic compounds .

Solvent in Organic Synthesis

One primary application of SBME in scientific research is as a solvent in organic synthesis. Its properties, including miscibility with various organic solvents like water, alcohols, ethers, and acetone, make it suitable for a range of reactions []. Additionally, its relatively high boiling point (91°C) allows for safe handling at elevated temperatures sometimes required in organic synthesis [].

However, it's important to note that SBME is flammable and can be harmful if inhaled or ingested. Therefore, proper safety precautions are crucial when using it in a laboratory setting [].

Studies on Environmental Fate and Biodegradation

SBME has been the subject of research investigating its behavior in the environment. Studies have explored its degradation pathways and potential impact on ecosystems. This research is crucial for understanding the potential environmental consequences of accidental spills or releases of SBME [].

  • Dehydration Reaction: It can be synthesized through the intermolecular dehydration of sec-butyl alcohol and methanol, facilitated by an ionic liquid catalyst like N-methylimidazole p-toluene sulfonate. This reaction typically occurs at temperatures ranging from 20°C to 180°C .
  • Cleavage Reactions: The compound can also participate in cleavage reactions, particularly when treated with strong acids or bases, leading to the formation of salts or addition compounds .
  • Oxidation: Sec-butyl methyl ether oxidizes readily in air, which can lead to the formation of unstable peroxides. This reaction poses a risk of explosion if not managed properly .

The primary method for synthesizing sec-butyl methyl ether involves:

  • Starting Materials: Sec-butyl alcohol and methanol.
  • Catalyst: N-methylimidazole p-toluene sulfonate ionic liquid.
  • Reaction Conditions:
    • Temperature: 20°C to 180°C
    • Reaction Time: 1 to 20 hours
    • Molar Ratio of Methanol to Sec-Butyl Alcohol: 1:1 to 12:1
    • Volume Ratio of Sec-Butyl Alcohol to Catalyst: 1:5 to 12:1 .

This method is characterized by high conversion rates and ease of product separation.

Interaction studies involving sec-butyl methyl ether primarily focus on its reactivity with strong acids and oxidizing agents. It may react violently with these substances, leading to hazardous situations such as explosions or the formation of toxic byproducts. Additionally, it can form salts or addition compounds when interacting with strong acids .

Sec-butyl methyl ether shares similarities with several other ethers, particularly in terms of structure and reactivity. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl tert-butyl etherC5H12OC_5H_{12}OMore commonly used as a gasoline additive; higher octane rating.
Ethyl methyl etherC4H10OC_4H_{10}OShorter carbon chain; different physical properties.
Isopropyl methyl etherC4H10OC_4H_{10}ODifferent branching structure; used in similar applications but with varied reactivity.

Sec-butyl methyl ether is unique due to its specific branching structure and synthesis method, which distinguishes it from other ethers like methyl tert-butyl ether that are produced through different pathways and exhibit distinct chemical behaviors .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Sec-butyl methyl ether

Dates

Modify: 2023-08-15

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